

Application Notes and Protocols for Cy3B in STORM Super-Resolution Microscopy

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Compound of Interest

Compound Name: Cy3B

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These application notes provide a comprehensive guide to utilizing the fluorescent dye **Cy3B** in Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution microscopy technique. **Cy3B** is a bright and photostable carbocyanine dye that has emerged as a superior probe for the red spectral range in single-molecule localization microscopy, enabling significant advancements in the visualization of subcellular structures with nanoscale resolution.

Introduction to Cy3B in STORM

STORM and its counterpart, direct STORM (dSTORM), achieve super-resolution by temporally separating the fluorescence of individual molecules.^{[1][2]} This is accomplished by switching fluorophores between a fluorescent "on" state and a dark "off" state.^{[1][3]} **Cy3B** is particularly well-suited for dSTORM, where it exhibits robust photoswitching properties in the presence of a specific imaging buffer.^[1] It is frequently paired with Alexa Fluor 647 for two-color super-resolution imaging, with the combination of Alexa 647/**Cy3B** being regarded as one of the best pairs for dual-color dSTORM.^[4]

Key Advantages of Cy3B for STORM:

- **High Photon Output:** **Cy3B** is known for its high photon yield per switching event, which is crucial for achieving high localization precision.^[5]

- **Excellent Photostability:** It exhibits greater photostability compared to its predecessor, Cy3, allowing for the collection of a large number of switching events required for high-quality image reconstruction.[\[6\]](#)[\[7\]](#)
- **Optimal for Two-Color Imaging:** Its spectral properties make it an excellent partner for far-red dyes like Alexa Fluor 647, enabling high-quality two-color STORM imaging with minimal crosstalk.[\[1\]](#)[\[4\]](#)

Quantitative Data for Cy3B in STORM

The performance of a fluorophore in STORM is characterized by several key photophysical parameters. The following table summarizes the quantitative properties of **Cy3B** relevant to STORM imaging.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	559 nm	
Emission Maximum (λ_{em})	570 nm	[5]
Extinction Coefficient (ϵ)	130,000 M ⁻¹ cm ⁻¹ at 559 nm	[1]
Photons per Switching Event	1365 (in MEA buffer), 2057 (in BME buffer)	[5]
Localization Precision	~22 nm	[3]
Recommended Laser Line	561 nm	
Reactivation Laser	405 nm	[5]

Experimental Workflow for Cy3B STORM

The following diagram outlines the general workflow for a typical STORM experiment utilizing **Cy3B**.



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Fig. 1: General workflow for a **Cy3B** STORM experiment.

Detailed Experimental Protocols

Protocol 1: Conjugation of Cy3B to Secondary Antibodies

This protocol describes the conjugation of **Cy3B** NHS ester to a secondary antibody.

Materials:

- Secondary Antibody (e.g., Donkey anti-Mouse IgG)
- **Cy3B** NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.5 M Sodium Bicarbonate (NaHCO_3), pH 8.3
- Phosphate-Buffered Saline (PBS)
- Size-Exclusion Chromatography Column (e.g., NAP-5)

Procedure:

- Dissolve 1 mg of **Cy3B** NHS ester in 10 μL of anhydrous DMSO.^[1]
- In a microcentrifuge tube, mix 40 μL of the secondary antibody (at a concentration of 1 mg/mL) with 10 μL of 0.5 M NaHCO_3 .^[1]

- Add 1 μL of the dissolved **Cy3B** NHS ester to the antibody solution.[\[1\]](#)
- Incubate the reaction mixture for 30 minutes at room temperature on a shaking platform, protected from light.[\[1\]](#)
- During the incubation, equilibrate a NAP-5 size-exclusion column with PBS according to the manufacturer's instructions.
- After incubation, add 150 μL of PBS to the reaction mixture to bring the total volume to 200 μL .[\[1\]](#)
- Load the entire volume onto the equilibrated NAP-5 column to separate the labeled antibody from unconjugated dye.
- Elute the labeled antibody with PBS according to the column manufacturer's protocol.
- The concentration of the labeled antibody and the degree of labeling can be determined using spectrophotometry, measuring the absorbance at 280 nm (for the protein) and 559 nm (for **Cy3B**). The extinction coefficient for **Cy3B** is $130,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[1\]](#)
- Store the labeled antibody at 4°C , protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C .

Protocol 2: Immunofluorescence Staining for STORM

This protocol provides a general guideline for immunostaining cells for STORM imaging with **Cy3B**.

Materials:

- Cells grown on high-precision glass coverslips
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)

- Primary Antibody (specific to the target of interest)
- **Cy3B**-conjugated Secondary Antibody (from Protocol 1)
- Washing Buffer (e.g., 0.2% BSA in PBS)
- PBS

Procedure:

- Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Wash the cells three times with PBS.
- Block the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Incubate the cells with the primary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C. The optimal antibody concentration should be determined empirically.
- Wash the cells three times with Washing Buffer for 5 minutes each.
- Incubate the cells with the **Cy3B**-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
- Wash the cells three times with Washing Buffer for 5 minutes each, followed by three final washes with PBS.
- The sample is now ready for STORM imaging.

Protocol 3: STORM Imaging Buffer Preparation and Image Acquisition

The composition of the imaging buffer is critical for inducing the photoswitching of **Cy3B**.

STORM Imaging Buffer Components:

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
- GLOX Solution: 14 mg Glucose Oxidase, 50 μ L Catalase (17 mg/mL) in 200 μ L of Buffer A. Store at 4°C for up to one week.[\[1\]](#)
- Thiol Solution: Either 1 M Cysteamine (MEA) or β -mercaptoethanol (BME). For **Cy3B**, both MEA and BME can be used.[\[5\]](#) An imaging buffer with 2-mercaptoethanol is often recommended for **Cy3B**.[\[8\]](#)

Imaging Buffer Preparation (Final Volume ~700 μ L):

- To 623 μ L of Buffer A, add 70 μ L of 1 M MEA (for a final concentration of 100 mM) or 7 μ L of BME (for a final concentration of 10 mM).
- Add 7 μ L of the GLOX solution.
- Mix gently and use the buffer immediately.

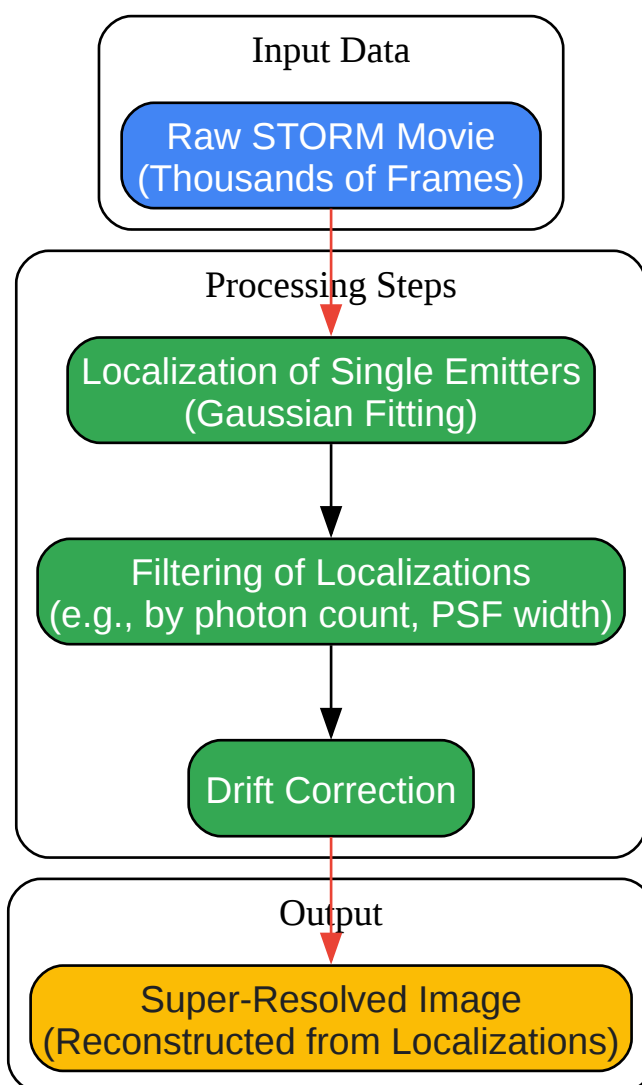
Image Acquisition:

- Mount the coverslip with the stained cells onto a microscope slide with a small well or a chambered coverslip.
- Add the freshly prepared STORM imaging buffer.
- Place the sample on the STORM microscope.
- Use a 561 nm laser for excitation of **Cy3B**. The laser power needs to be high enough to switch most molecules to the dark state (typically in the range of a few kW/cm²).[\[1\]](#)
- Use a 405 nm laser to reactivate the **Cy3B** molecules from the dark state back to the fluorescent state. The power of the 405 nm laser should be adjusted during the acquisition to maintain a constant, low density of simultaneously fluorescing molecules in each frame.[\[4\]](#)

- For two-color imaging with Alexa Fluor 647, the Alexa Fluor 647 channel should be imaged first using a 647 nm laser, followed by the **Cy3B** channel.[1] This is to avoid photobleaching of Alexa 647 by the 561 nm laser.
- Acquire a sequence of 5,000 to 20,000 frames with a camera exposure time typically between 10 and 30 ms.[4]

Data Analysis and Image Reconstruction

The acquired image stack consists of thousands of frames, each containing a sparse set of fluorescent molecules.



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Fig. 2: Data analysis workflow for STORM.

Specialized software (e.g., Nikon NIS-Elements with N-STORM, open-source packages like ThunderSTORM or rapidSTORM) is used to perform the following steps:

- **Localization:** Each frame is analyzed to identify and localize the center of the point spread function (PSF) of individual fluorescent molecules with sub-pixel precision, typically by fitting a 2D Gaussian function.
- **Filtering:** Localizations are filtered based on criteria such as the number of photons detected, the width of the PSF, and the signal-to-noise ratio to reject false localizations.
- **Image Reconstruction:** The coordinates of all accepted localizations from all frames are compiled to generate the final super-resolved image. Each localization is typically rendered as a Gaussian spot with a width corresponding to the localization precision.

By following these protocols and understanding the properties of **Cy3B**, researchers can effectively employ this powerful fluorophore to achieve high-quality super-resolution images and gain deeper insights into complex biological systems.

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